molecular formula C13H12FNO2S B2481312 Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate CAS No. 1710513-56-6

Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate

Cat. No.: B2481312
CAS No.: 1710513-56-6
M. Wt: 265.3
InChI Key: LNJJNVQXUDZBNM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate (CAS: 1955553-43-1) is a thiazole-based compound characterized by a 1,3-thiazole core substituted at position 4 with a 2-fluorophenyl group, at position 5 with a methyl group, and at position 2 with a methyl acetate moiety.

Properties

IUPAC Name

methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-8-13(9-5-3-4-6-10(9)14)15-11(18-8)7-12(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJJNVQXUDZBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CC(=O)OC)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves esterification with methyl bromoacetate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles and fluorophenyl derivatives.

Scientific Research Applications

Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The fluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent variations and their implications:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Thiazole Substituents (Position) Functional Groups Key Properties/Applications
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate 4: 2-fluorophenyl; 5: methyl; 2: methyl acetate Ester Probable prodrug/intermediate
9b () 4: 4-fluorophenyl; 5: acetamide-linked triazole Acetamide, triazole, benzodiazole Potential kinase inhibition
9c () 4: 4-bromophenyl; 5: acetamide-linked triazole Bromophenyl, triazole Enhanced binding affinity (docking)
2-[4-methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid () 4: methyl; 2: methylsulfanyl Free carboxylic acid Higher solubility vs. esters
Key Observations:
  • This may alter binding interactions in biological targets .
  • Functional Groups : The methyl ester in the target compound likely enhances lipophilicity and membrane permeability compared to the free carboxylic acid in ’s compound, which may favor aqueous solubility .
  • Heterocyclic Modifications : Triazole-linked benzodiazole moieties in ’s analogs (e.g., 9b, 9c) suggest broader pharmacological targeting (e.g., kinase or protease inhibition) compared to the simpler thiazole-acetate structure of the target compound .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR (cm⁻¹, C=O) $^1$H/$^13$C NMR Shifts (Key Peaks)
Target Compound Not reported ~1740 (ester) δ 2.5 (CH₃-thiazole), δ 3.7 (OCH₃)
9b () 180–182 1680 (amide) δ 7.8 (Ar-H), δ 2.1 (CH₃-thiazole)
9c () 192–194 1675 (amide) δ 7.6 (Ar-H), δ 2.3 (CH₃-thiazole)
2-[4-methyl-2-(methylsulfanyl)-...]acetic acid () 155–157 (lit.) 1710 (acid) δ 12.1 (COOH), δ 2.4 (SCH₃)
Notes:
  • The target compound’s ester C=O stretch (~1740 cm⁻¹) is distinct from amide (1675–1680 cm⁻¹) and carboxylic acid (1710 cm⁻¹) analogs, confirming its structural identity .
  • Methyl groups on the thiazole ring (δ 2.1–2.5 ppm in $^1$H NMR) are consistent across analogs, though electronic effects from substituents (e.g., bromo in 9c) may shift aromatic proton signals .

Biological Activity

Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C12H12FN2OS
  • Molecular Weight : 252.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1909306-59-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound exhibits significant cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of several thiazole derivatives, this compound demonstrated an IC50 value of approximately 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results are summarized in Table 1.

Compound NameCell LineIC50 (µM)
This compoundA54910
This compoundMCF712
Doxorubicin (Control)A5490.5
Doxorubicin (Control)MCF70.8

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
    • Key Findings : Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound, indicating apoptosis.
  • Inhibition of Cell Proliferation : The compound inhibits cell cycle progression in the G1 phase, thereby reducing the proliferation rate of cancer cells.
  • Targeting Specific Proteins : Molecular docking studies suggest that this compound interacts with specific proteins involved in cell signaling pathways related to growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. In the case of this compound:

  • Fluoro Group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Methyl Substituent : The methyl group at position five on the thiazole ring contributes to increased electron density, which is crucial for interaction with biological targets.

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